molecular formula C18H34O B14282690 4-Dodecylcyclohexanone CAS No. 161194-40-7

4-Dodecylcyclohexanone

Cat. No.: B14282690
CAS No.: 161194-40-7
M. Wt: 266.5 g/mol
InChI Key: KWKVXXLKBRCPLR-UHFFFAOYSA-N
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Description

4-Dodecylcyclohexanone is an organic compound belonging to the class of cyclic ketones It consists of a cyclohexane ring substituted with a dodecyl group (a twelve-carbon alkyl chain) and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Dodecylcyclohexanone can be synthesized through the oxidation of 4-dodecylcyclohexanol. This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions .

Industrial Production Methods: In industrial settings, the production of this compound may involve the catalytic oxidation of dodecylcyclohexane. This process can be optimized for higher yields and purity by adjusting parameters such as temperature, pressure, and catalyst concentration .

Chemical Reactions Analysis

Types of Reactions: 4-Dodecylcyclohexanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Hydroxylamine, hydrazine.

Major Products Formed:

    Oxidation: Carboxylic acids.

    Reduction: 4-Dodecylcyclohexanol.

    Substitution: Oximes, hydrazones.

Scientific Research Applications

4-Dodecylcyclohexanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-dodecylcyclohexanone involves its interaction with various molecular targets. As a ketone, it can form reversible covalent bonds with nucleophiles, such as amino groups in proteins. This interaction can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both a long alkyl chain and a ketone functional group. This combination imparts distinct physical and chemical properties, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

4-dodecylcyclohexan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H34O/c1-2-3-4-5-6-7-8-9-10-11-12-17-13-15-18(19)16-14-17/h17H,2-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWKVXXLKBRCPLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCC1CCC(=O)CC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H34O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30340628
Record name 4-Dodecylcyclohexanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30340628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

161194-40-7
Record name 4-Dodecylcyclohexanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30340628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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